2-Hydroxy Estrone 2-Hydroxy Estrone 2-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 2 by cytochrome P450 (CYP) enzymes, including CYP1A1 and 1A2, with potential anticarcinogenic activity. The mechanism of action for the antitumor activity of 2-hydroxyestrone is not known but this metabolic product has minimal estrogenic activity compared to the parent compound and other estrone metabolites. Additionally, O-methylation of this compound produces 2-methoxyestradiol (2-MeOE2), which is a potent inhibitor of both cell proliferation and angiogenesis.
2-Hydroxyestrone, also known as 2-ohe1 or catecholestrone, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 2-hydroxyestrone is considered to be a steroid lipid molecule. 2-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestrone participates in a number of enzymatic reactions. In particular, 2-Hydroxyestrone can be biosynthesized from estrone; which is mediated by the enzyme cytochrome P450 1A1. In addition, S-Adenosylmethionine and 2-hydroxyestrone can be converted into 2-methoxyestrone and S-adenosylhomocysteine; which is catalyzed by the enzyme catechol O-methyltransferase. In humans, 2-hydroxyestrone is involved in the estrone metabolism pathway.
2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It derives from an estrone.
Brand Name: Vulcanchem
CAS No.: 362-06-1
VCID: VC0023517
InChI: InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol

2-Hydroxy Estrone

CAS No.: 362-06-1

Reference Standards

VCID: VC0023517

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

2-Hydroxy Estrone - 362-06-1

CAS No. 362-06-1
Product Name 2-Hydroxy Estrone
Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
IUPAC Name (8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1
Standard InChIKey SWINWPBPEKHUOD-JPVZDGGYSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Physical Description Solid
Description 2-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 2 by cytochrome P450 (CYP) enzymes, including CYP1A1 and 1A2, with potential anticarcinogenic activity. The mechanism of action for the antitumor activity of 2-hydroxyestrone is not known but this metabolic product has minimal estrogenic activity compared to the parent compound and other estrone metabolites. Additionally, O-methylation of this compound produces 2-methoxyestradiol (2-MeOE2), which is a potent inhibitor of both cell proliferation and angiogenesis.
2-Hydroxyestrone, also known as 2-ohe1 or catecholestrone, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 2-hydroxyestrone is considered to be a steroid lipid molecule. 2-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestrone participates in a number of enzymatic reactions. In particular, 2-Hydroxyestrone can be biosynthesized from estrone; which is mediated by the enzyme cytochrome P450 1A1. In addition, S-Adenosylmethionine and 2-hydroxyestrone can be converted into 2-methoxyestrone and S-adenosylhomocysteine; which is catalyzed by the enzyme catechol O-methyltransferase. In humans, 2-hydroxyestrone is involved in the estrone metabolism pathway.
2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It derives from an estrone.
Synonyms 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one; 2-Hydroxyestrone; Catecholestrone;
PubChem Compound 440623
Last Modified Nov 11 2021
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